3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to an isoxazole-carboxamide moiety. Pyrazolo-pyrimidine derivatives are frequently explored as kinase inhibitors due to their ability to mimic purine nucleotides and interact with ATP-binding pockets . The ethylthio and isopropylamino substituents on the pyrimidine ring, combined with the 2-chlorophenyl and methylisoxazole groups, likely modulate solubility, binding affinity, and metabolic stability. Similar compounds in and exhibit kinase-targeting activities, implying this molecule may share such applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2S/c1-5-34-23-28-20(27-13(2)3)16-12-26-31(21(16)29-23)11-10-25-22(32)18-14(4)33-30-19(18)15-8-6-7-9-17(15)24/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,32)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVHFTMFEOBFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse medicinal properties. The presence of functional groups such as ethylthio and isopropylamino contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₂ClN₅O₂S |
| Molecular Weight | 393.91 g/mol |
| CAS Number | Not specified in the sources |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit:
- Anticancer Properties : Inhibitors of cyclin-dependent kinases (CDKs) have been shown to halt cell cycle progression in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : Compounds derived from pyrazolo[3,4-d]pyrimidine structures often inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity : Pyrazolo compounds have demonstrated efficacy against various bacterial strains and fungi.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Another research article reported that similar compounds significantly reduced inflammation in murine models of arthritis by downregulating NF-kB signaling pathways . This suggests potential therapeutic applications in chronic inflammatory diseases.
- Antimicrobial Properties : A comparative analysis of various pyrazolo derivatives showed that compounds with substituted phenyl rings exhibited enhanced antibacterial activity against Gram-positive bacteria .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally related compounds is essential.
Comparison with Similar Compounds
NMR Analysis
highlights how NMR chemical shifts can localize substituents in pyrazolo-pyrimidine analogs. For example, compounds 1 and 7 (structurally related to rapamycin analogs) show nearly identical chemical shifts except in regions corresponding to substituents (positions 29–36 and 39–44). For the target compound, the ethylthio and isopropylamino groups on the pyrimidine ring would likely perturb chemical shifts in analogous regions, enabling differentiation from simpler derivatives like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine () .
Mass Spectrometry (MS/MS) and Molecular Networking
describes molecular networking using cosine scores (0–1 scale) to cluster structurally related compounds via MS/MS fragmentation. The target compound’s fragmentation pattern would share high cosine scores (>0.85) with analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (), given their common pyrazolo-pyrimidine cores and sulfonamide/isoxazole appendages .
Computational Similarity Metrics
and emphasize Tanimoto and Dice indices for quantifying structural similarity. The target compound’s MACCS or Morgan fingerprints would likely yield Tanimoto scores >0.7 when compared to kinase inhibitors like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (), due to shared pyrimidine and carboxamide motifs .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
